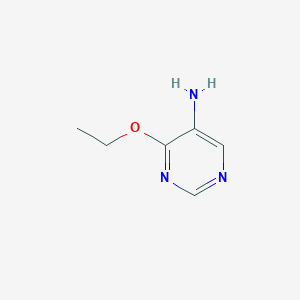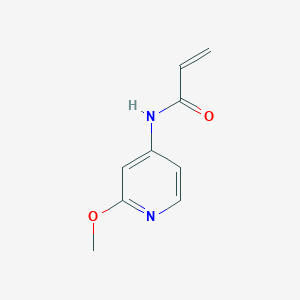
N-(2-Methoxypyridin-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxypyridin-4-yl)prop-2-enamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. MPPA belongs to the class of pyridine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-Methoxypyridin-4-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. N-(2-Methoxypyridin-4-yl)prop-2-enamide has been shown to prevent the translocation of NF-κB from the cytoplasm to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, N-(2-Methoxypyridin-4-yl)prop-2-enamide has been reported to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, suggesting a potential role in cancer therapy. N-(2-Methoxypyridin-4-yl)prop-2-enamide has also been found to have neuroprotective effects, protecting neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-Methoxypyridin-4-yl)prop-2-enamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one of the limitations of N-(2-Methoxypyridin-4-yl)prop-2-enamide is its poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand the safety profile of N-(2-Methoxypyridin-4-yl)prop-2-enamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-(2-Methoxypyridin-4-yl)prop-2-enamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of N-(2-Methoxypyridin-4-yl)prop-2-enamide in vivo and to investigate its mechanism of action in cancer cells. Another area of research is the development of novel N-(2-Methoxypyridin-4-yl)prop-2-enamide derivatives with improved solubility and bioavailability. These derivatives could be tested for their anti-inflammatory and neuroprotective properties, among other potential therapeutic applications.
In conclusion, N-(2-Methoxypyridin-4-yl)prop-2-enamide is a promising compound with potential therapeutic properties in the areas of inflammation, cancer, and neuroprotection. Further research is needed to fully understand its mechanism of action and safety profile, as well as to develop novel derivatives with improved properties.
Méthodes De Synthèse
N-(2-Methoxypyridin-4-yl)prop-2-enamide can be synthesized through a multi-step process, starting with the reaction between 2-methoxypyridine and ethyl acrylate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, N-(2-Methoxypyridin-4-yl)prop-2-enamide, is obtained through the reaction of the intermediate with acetic anhydride. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(2-Methoxypyridin-4-yl)prop-2-enamide has been investigated for its potential therapeutic properties in various scientific research studies. One of the main areas of research is its anti-inflammatory activity. N-(2-Methoxypyridin-4-yl)prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(2-methoxypyridin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-8(12)11-7-4-5-10-9(6-7)13-2/h3-6H,1H2,2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCDEYIPRHGRNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

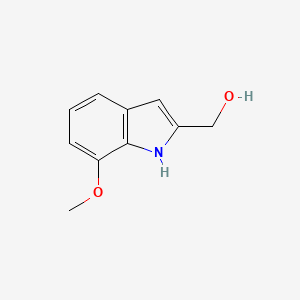

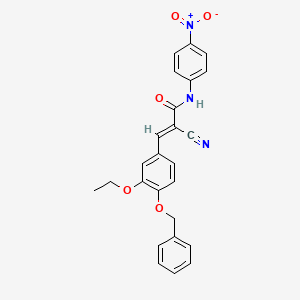
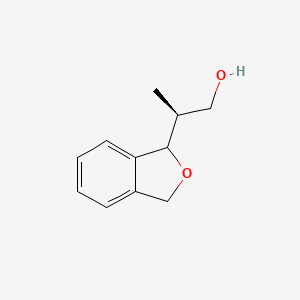
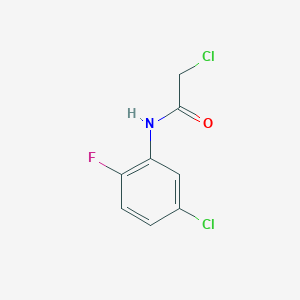
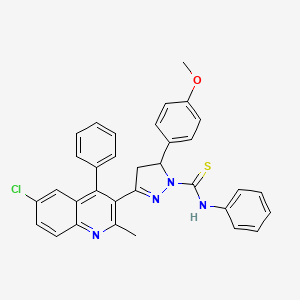
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2404168.png)
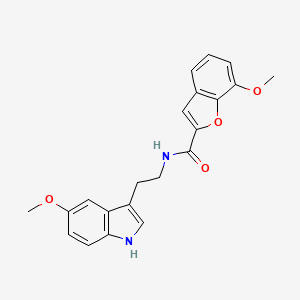
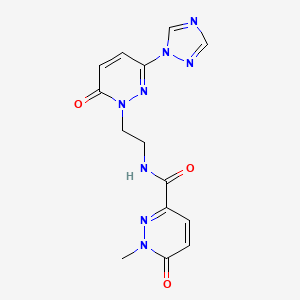
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2404175.png)
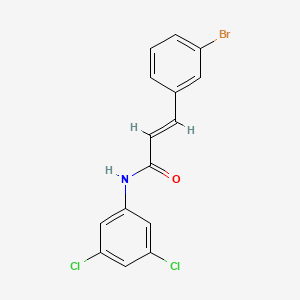
![N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2404178.png)

